molecular formula C19H19NO2 B6259177 4-(1-benzyl-1H-indol-3-yl)butanoic acid CAS No. 270074-53-8

4-(1-benzyl-1H-indol-3-yl)butanoic acid

Cat. No.: B6259177
CAS No.: 270074-53-8
M. Wt: 293.4
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Description

4-(1-Benzyl-1H-indol-3-yl)butanoic acid (CAS: 270074-53-8) is a synthetic indole derivative with the molecular formula C₁₉H₁₉NO₂ and a molecular weight of 293.4 g/mol . Structurally, it consists of a benzyl-substituted indole core linked to a four-carbon carboxylic acid chain. This compound is primarily utilized in medicinal chemistry and organic synthesis, serving as a precursor for bioactive molecules or a model for structure-activity relationship (SAR) studies. Its synthesis involves multistep protocols, including phase-transfer catalysis or organocatalytic methods, as evidenced by its preparation from crotonaldehyde and 1-benzyl-1H-indole under asymmetric conditions .

Properties

CAS No.

270074-53-8

Molecular Formula

C19H19NO2

Molecular Weight

293.4

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, indole-3-butyric acid is dissolved in anhydrous dimethylformamide (DMF) under argon. Sodium hydride (NaH) is added at 0–2°C to deprotonate the indole nitrogen, forming a reactive alkoxide intermediate. Benzyl bromide is then introduced dropwise, facilitating an SN2 alkylation at the indole N1 position. The reaction proceeds at room temperature for 2 hours, yielding the benzylated product.

Reaction Scheme:

Indole-3-butyric acid+Benzyl bromideNaH, DMF4-(1-Benzyl-1H-indol-3-yl)butanoic acid\text{Indole-3-butyric acid} + \text{Benzyl bromide} \xrightarrow{\text{NaH, DMF}} \text{this compound}

Workup and Purification

Post-reaction, the mixture is acidified with saturated citric acid to neutralize excess base. The product is extracted with ethyl acetate (3 × 20 mL), washed with brine, and dried over magnesium sulfate. Crystallization from ethyl acetate yields the pure compound as a white powder. Nuclear magnetic resonance (NMR) data confirm the structure:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.03 (s, 1H, COOH), 7.53–7.17 (m, aromatic protons), 5.35 (s, 2H, CH₂Ph), 2.70–1.83 (m, butanoic acid chain).

Yield and Scalability

This method achieves high yields (>70%) on a laboratory scale. Industrial adaptation may employ continuous flow reactors to enhance safety and efficiency, as DMF and NaH pose handling risks.

Friedel-Crafts Alkylation of Indole Derivatives

An alternative pathway utilizes Friedel-Crafts alkylation to introduce the benzyl group onto preformed indole intermediates.

Substrate Preparation

Starting from 4-hydroxyindole, the benzyl group is introduced via reaction with α-bromoalkanoic acid esters. For example, 4-hydroxyindole is treated with benzyl bromide in the presence of aluminum chloride (AlCl₃), a Lewis acid catalyst.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C to room temperature

  • Catalyst: AlCl₃ (1.2 equiv)

Ester Hydrolysis

The resulting benzylated ester intermediate undergoes hydrolysis to yield the free acid. Sodium hydroxide in methanol is commonly used, followed by acidification with HCl.

Critical Parameters:

  • Hydrolysis time: 4–6 hours

  • Temperature: Reflux (60–80°C)

Limitations

This method requires stringent anhydrous conditions and generates stoichiometric AlCl₃ waste, complicating industrial scale-up.

Nucleophilic Substitution via Activated Intermediates

Carbodiimide-Mediated Activation

Indole-3-butyric acid is activated using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF), forming an imidazolide intermediate. Subsequent reaction with benzylamine introduces the benzyl group, though this route is less common for N-alkylation.

Optimization Notes:

  • CDI (1.1 equiv) ensures complete activation.

  • Reaction time: 1.5 hours at 20°C.

Ammonia Quenching

The activated intermediate is treated with ammonia to yield the amide derivative, which requires additional hydrolysis to regenerate the carboxylic acid.

Comparative Analysis of Synthetic Routes

Method Reagents/Conditions Yield Advantages Disadvantages
Direct Alkylation (NaH)NaH, DMF, benzyl bromide70–80%High yield; minimal stepsPyrophoric reagents; DMF toxicity
Friedel-Crafts AlkylationAlCl₃, DCM, benzyl bromide50–65%Broad substrate compatibilityHazardous waste; moisture-sensitive
CDI ActivationCDI, THF, ammonia60–70%Mild conditionsMulti-step; lower atom economy

Industrial Production Considerations

Large-scale synthesis prioritizes safety and cost-effectiveness. Continuous flow systems mitigate risks associated with exothermic reactions (e.g., NaH-mediated alkylation). Catalytic methods using recyclable Lewis acids (e.g., FeCl₃) are under exploration to replace AlCl₃ .

Chemical Reactions Analysis

Types of Reactions

4-(1-benzyl-1H-indol-3-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthetic Route

  • Starting Material : 1-benzyl-1H-indole.
  • Alkylation : Reaction with butyric acid chloride in the presence of a base (e.g., triethylamine).
  • Hydrolysis : Conversion of the resulting ester to the carboxylic acid under acidic or basic conditions.

Biological Activities

Research indicates that 4-(1-benzyl-1H-indol-3-yl)butanoic acid exhibits significant biological activities, making it a candidate for various therapeutic applications.

Anti-inflammatory Properties

The compound has shown potential in modulating inflammatory pathways. It can influence the production of eicosanoids and other inflammatory mediators, which may be beneficial in treating conditions characterized by chronic inflammation.

Anticancer Activity

Studies have explored its role in cancer therapy. The compound appears to interact with cellular receptors involved in cancer progression and may inhibit certain enzymes that promote tumor growth. Its effects on pathways such as Wnt signaling suggest potential applications in regenerative medicine and cancer treatment .

Case Study: Modulation of Stem Cell Differentiation

Research has demonstrated that this compound can affect stem cell differentiation through Wnt signaling pathways. This modulation is crucial for tissue regeneration, indicating its potential use in regenerative therapies.

Case Study: Inhibition of Prostaglandin Synthesis

A study highlighted the compound's ability to inhibit prostaglandin synthesis, which is linked to inflammation and pain. This property suggests its utility as a non-steroidal anti-inflammatory drug (NSAID) alternative .

Mechanism of Action

The mechanism of action of 4-(1-benzyl-1H-indol-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 4-(1-Benzyl-1H-indol-3-yl)butanoic Acid

Compound Name Molecular Formula Key Structural Differences Applications/Findings References
3-(1-Methyl-1H-indol-3-yl)butanoic acid C₁₃H₁₅NO₂ Methyl group at indole N1 (vs. benzyl) Used in lactonization studies; exhibits distinct reactivity in cyclization reactions.
4-(1H-Indol-3-yl)butanoic acid C₁₂H₁₃NO₂ No N1 substitution (vs. benzyl) Prone to bromination under standard coupling conditions, limiting derivatization.
4-[(1-Benzyl-1H-indol-3-yl)carbonyl]-3-hydroxyfuran-2(5H)-one C₂₂H₁₇NO₄ Furan-2(5H)-one replaces β-diketo acid Designed for enhanced biological activity; shows reduced cytotoxicity in antiviral assays.
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid C₁₂H₁₁NO₄ Isoindole-1,3-dione moiety at C4 Used as a hapten in antigen design; irritant properties noted.
4-(1H-Indol-3-yl)butanehydrazide C₁₂H₁₅N₃O Hydrazide replaces carboxylic acid Demonstrates neuropeptide Y receptor antagonism; studied for obesity therapy.

Q & A

Q. What are the common synthetic routes for preparing 4-(1-benzyl-1H-indol-3-yl)butanoic acid, and what are the critical reaction parameters?

Synthesis typically involves constructing the indole core followed by introducing the benzyl and butanoic acid moieties. Key steps include:

  • Indole ring formation : Via Fischer indole synthesis or palladium-catalyzed cyclization.
  • Benzylation : Alkylation of the indole nitrogen using benzyl halides under basic conditions (e.g., NaH in DMF).
  • Butanoic acid attachment : Through nucleophilic substitution or coupling reactions. Critical parameters include temperature control (<70°C to avoid decomposition) and anhydrous conditions to prevent side reactions .

Q. What spectroscopic techniques are essential for characterizing the structure of this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the indole ring, benzyl group, and butanoic acid chain.
  • Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ peak at m/z 320.15).
  • Infrared (IR) spectroscopy : Identifies carboxylic acid (1700–1720 cm1^{-1}) and indole N–H (3400 cm1^{-1}) stretches .

Q. What are the known biological targets or pathways associated with this compound based on structural analogs?

Analogous compounds (e.g., naphthyridine- or thiazolidinone-containing derivatives) show activity against kinases, bacterial hyaluronidase, and cancer cell lines. The benzyl group may enhance lipophilicity, improving membrane permeability .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in the alkylation step?

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
  • Catalyst selection : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzyl halide reactivity.
  • Stepwise alkylation : Protect the indole nitrogen temporarily (e.g., with Boc groups) to prevent over-alkylation .

Q. What strategies can resolve discrepancies in reported biological activities of this compound analogs?

  • Comparative SAR studies : Systematically vary substituents (e.g., benzyl vs. ethyl groups) to assess activity trends.
  • Dose-response assays : Validate potency differences using standardized cell-based or enzymatic assays.
  • Molecular docking : Predict binding modes to reconcile conflicting target hypotheses (e.g., kinase vs. GPCR binding) .

Q. How does the benzyl substituent influence pharmacokinetic properties compared to other alkyl groups (e.g., ethyl)?

  • Lipophilicity : The benzyl group increases logP, enhancing blood-brain barrier penetration but potentially reducing solubility.
  • Metabolic stability : Benzyl groups are susceptible to CYP450-mediated oxidation, whereas ethyl groups may undergo faster β-oxidation.
  • In vitro assays : Compare plasma protein binding and microsomal stability between analogs .

Q. What in silico methods predict the binding affinity of this compound to therapeutic targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to screen against kinase or protease libraries.
  • Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., RMSD <2 Å for 50 ns).
  • Free-energy perturbation (FEP) : Quantify substituent effects on binding energy (e.g., benzyl vs. methoxybenzyl) .

Q. What stability considerations apply to this compound under storage?

  • Temperature : Store at –20°C to prevent carboxylic acid dimerization.
  • Light sensitivity : Protect from UV exposure to avoid indole ring degradation.
  • pH stability : Maintain neutral pH in solution to avoid decarboxylation .

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